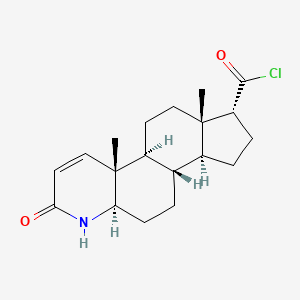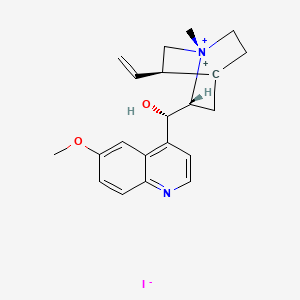
Quinidine a-Methiodide; (9S)-9-Hydroxy-6'-methoxy-1-methylcinchonanium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinidine methiodide: is a derivative of quinidine, which is a dextrorotatory stereoisomer of quinine. Quinidine is an alkaloid found in the bark of the Cinchona tree and has been used historically as an antiarrhythmic agent and antimalarial. Quinidine methiodide, specifically, is a quaternary ammonium compound that has been studied for its pharmacological properties and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinidine methiodide can be synthesized through the methylation of quinidine. The process involves the reaction of quinidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of quinidine methiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: Quinidine methiodide undergoes various chemical reactions, including:
Oxidation: Quinidine methiodide can be oxidized to form quinidine N-oxide.
Reduction: It can be reduced to form dihydroquinidine methiodide.
Substitution: Quinidine methiodide can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and cyanides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine methiodide.
Substitution: Various substituted quinidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Quinidine methiodide is used as a reagent in organic synthesis, particularly in the preparation of other quinidine derivatives. It is also used in the study of stereochemistry and reaction mechanisms .
Biology: In biological research, quinidine methiodide is used to study ion channel function and to investigate the pharmacological effects of quinidine derivatives on cellular processes .
Medicine: Quinidine methiodide has been explored for its potential therapeutic applications, including its use as an antiarrhythmic agent and in the treatment of certain types of epilepsy .
Industry: In the pharmaceutical industry, quinidine methiodide is used in the development and testing of new drugs. It serves as a reference compound in quality control and analytical testing .
Mécanisme D'action
Quinidine methiodide exerts its effects primarily by blocking sodium and potassium ion channels in cardiac cells. This action prolongs the action potential duration and refractory period, which helps to restore normal heart rhythm in patients with arrhythmias. The compound also affects other ion channels and receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Quinidine: The parent compound, used as an antiarrhythmic and antimalarial agent.
Quinine: Another stereoisomer of quinidine, primarily used as an antimalarial.
Cinchonine and Cinchonidine: Other alkaloids derived from the Cinchona tree with similar pharmacological properties.
Uniqueness: Quinidine methiodide is unique due to its quaternary ammonium structure, which imparts different pharmacokinetic and pharmacodynamic properties compared to its parent compound, quinidine. This structural difference affects its solubility, absorption, and distribution in the body, making it a valuable compound for specific therapeutic applications .
Propriétés
Formule moléculaire |
C21H26IN2O2+ |
|---|---|
Poids moléculaire |
465.3 g/mol |
InChI |
InChI=1S/C21H26N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+2;/p-1/t14-,20+,21-,23-;/m0./s1 |
Clé InChI |
QUYYZNGYZYJDBE-MCFQWXNWSA-M |
SMILES isomérique |
C[N@@+]12CC[C+](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-] |
SMILES canonique |
C[N+]12CC[C+](CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
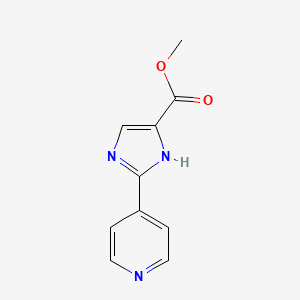
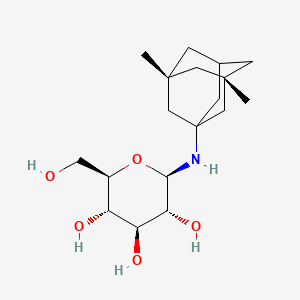
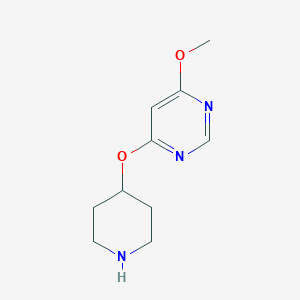
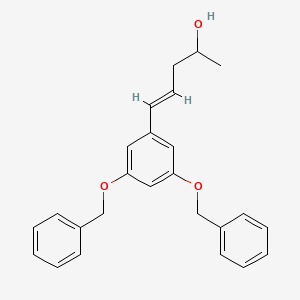
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
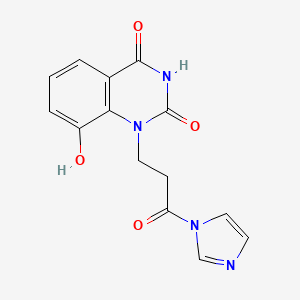
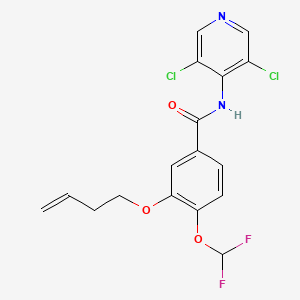

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
